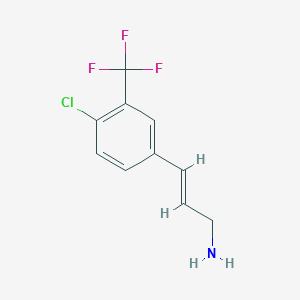
Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate is an organic compound with the molecular formula C10H12BrNO2. It is a derivative of phenylalanine, where the phenyl ring is substituted with a bromine atom and a methyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate typically involves the reaction of 3-bromo-5-methylbenzaldehyde with glycine methyl ester hydrochloride in the presence of a base. The reaction proceeds through a Schiff base intermediate, which is subsequently reduced to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reduction step often employs sodium borohydride or hydrogen gas with a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using reagents like potassium permanganate or nitric acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using hydrogen gas and a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, ammonia.
Major Products Formed
Oxidation: Methyl 2-nitro-2-(3-bromo-5-methylphenyl)acetate.
Reduction: Methyl 2-amino-2-(3-methylphenyl)acetate.
Substitution: Methyl 2-amino-2-(3-hydroxy-5-methylphenyl)acetate.
Aplicaciones Científicas De Investigación
Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a precursor to biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for different targets, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-amino-2-(3-chloro-5-methylphenyl)acetate
- Methyl 2-amino-2-(3-fluoro-5-methylphenyl)acetate
- Methyl 2-amino-2-(3-iodo-5-methylphenyl)acetate
Uniqueness
Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens. This can lead to differences in reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.
Propiedades
Fórmula molecular |
C10H12BrNO2 |
|---|---|
Peso molecular |
258.11 g/mol |
Nombre IUPAC |
methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate |
InChI |
InChI=1S/C10H12BrNO2/c1-6-3-7(5-8(11)4-6)9(12)10(13)14-2/h3-5,9H,12H2,1-2H3 |
Clave InChI |
DYADGDXTDKYDIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)Br)C(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B13554013.png)
![6-(4-Fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13554018.png)




![Tert-butyl 3-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13554037.png)





![2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid](/img/structure/B13554094.png)

